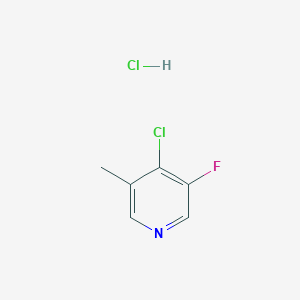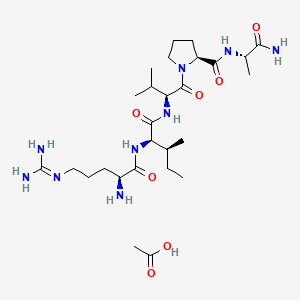![molecular formula C18H31N2O4P B14757038 [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is a complex organic compound with a unique structure that combines an amino group, an anilino group, and a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.
Anilino Group Formation: Coupling reactions to introduce the anilino group.
Phosphonic Acid Group Introduction: Phosphorylation reactions to attach the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phosphonic acid group can chelate metal ions, affecting metalloproteins and enzymes.
類似化合物との比較
Similar Compounds
- [3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-decylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-dodecylanilino)-4-oxobutyl]phosphonic acid
Uniqueness
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is unique due to its specific octyl chain length, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds with different alkyl chain lengths, affecting its solubility, bioavailability, and overall biological activity.
特性
分子式 |
C18H31N2O4P |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
[3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C18H31N2O4P/c1-2-3-4-5-6-7-9-15-10-8-11-16(14-15)20-18(21)17(19)12-13-25(22,23)24/h8,10-11,14,17H,2-7,9,12-13,19H2,1H3,(H,20,21)(H2,22,23,24) |
InChIキー |
FMLHSOGKNHADEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
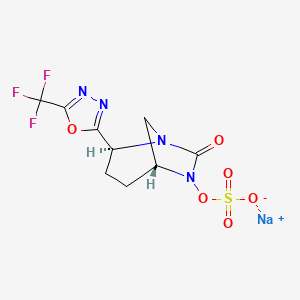


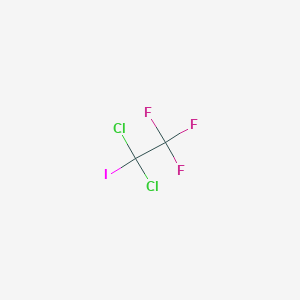
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
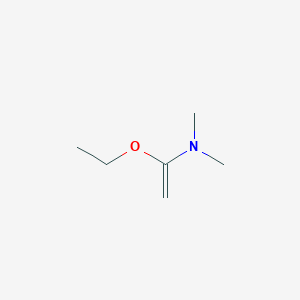

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)

